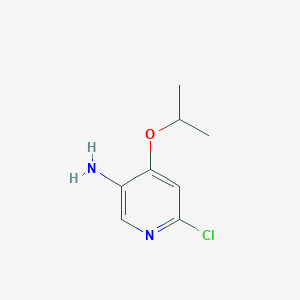![molecular formula C8H5BrClN3S B13664153 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyrido[4,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The starting material, 2-(methylthio)pyrimidin-4(3H)-one, undergoes nucleophilic substitution with thionyl chloride to introduce the chlorine atom.
Bromination: The intermediate product is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Cyclization: The brominated intermediate undergoes cyclization to form the pyrido[4,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduction reactions can modify the pyrimidine ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Thionyl chloride, N-bromosuccinimide (NBS)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Cross-Coupling: Palladium catalysts, boronic acids, alkenes
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
科学研究应用
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in studies to understand the structure-activity relationships (SAR) of pyrido[4,3-d]pyrimidine derivatives and their biological activities.
Chemical Biology: It is employed in chemical biology research to investigate cellular pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
作用机制
The mechanism of action of 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Similar structure but lacks the bromine atom.
4-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Similar structure but lacks the bromine atom and has a different substitution pattern.
2-(Methylthio)pyrido[3,4-d]pyrimidine: Lacks both bromine and chlorine atoms.
Uniqueness
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .
属性
分子式 |
C8H5BrClN3S |
|---|---|
分子量 |
290.57 g/mol |
IUPAC 名称 |
8-bromo-4-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H5BrClN3S/c1-14-8-12-6-4(7(10)13-8)2-11-3-5(6)9/h2-3H,1H3 |
InChI 键 |
ASLWFOVKWNEAFL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(C=NC=C2C(=N1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



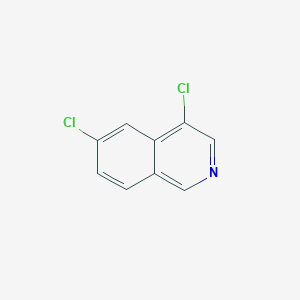
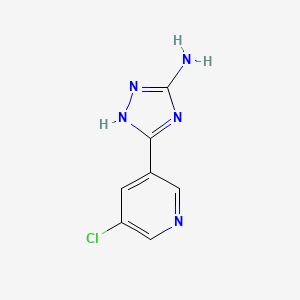
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)

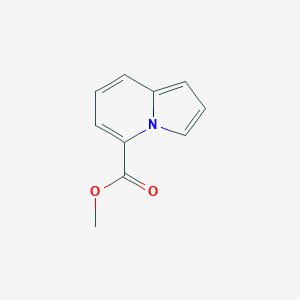
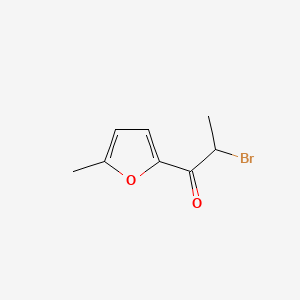
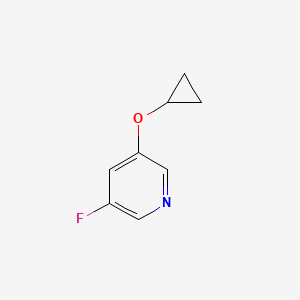
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
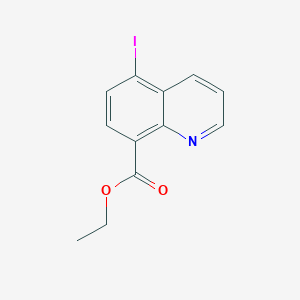
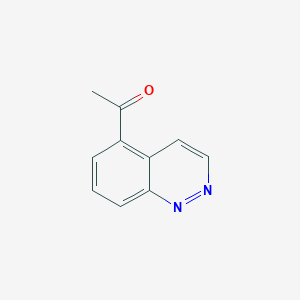
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
